4-Methoxyquinolin-2-amine
Overview
Description
4-Methoxyquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a methoxy group at the fourth position and an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinolin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyquinoline.
Amination: The 4-methoxyquinoline undergoes an amination reaction to introduce the amino group at the second position.
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the amination process.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction rate and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Various amine derivatives.
Substitution Products: Functionalized quinoline derivatives.
Scientific Research Applications
4-Methoxyquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyquinolin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular pathways such as signal transduction and metabolic processes, leading to its biological effects.
Comparison with Similar Compounds
4-Hydroxyquinolin-2-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Aminoquinoline: Lacks the methoxy group at the fourth position.
4-Methoxyquinoline: Lacks the amino group at the second position.
Uniqueness: 4-Methoxyquinolin-2-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
4-methoxyquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-10(11)12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMNFFRHIXAPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431819 | |
Record name | 4-methoxyquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42712-65-2 | |
Record name | 4-Methoxy-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42712-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxyquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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